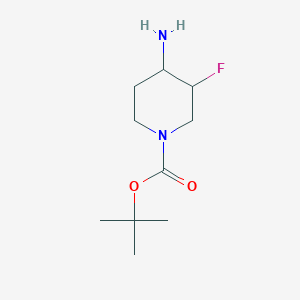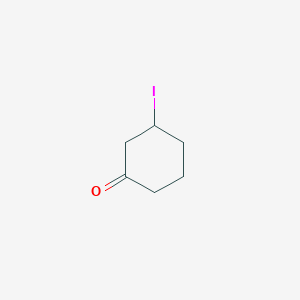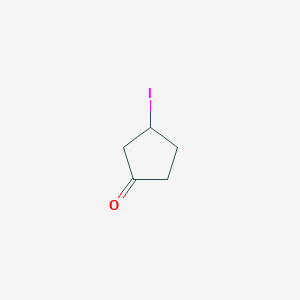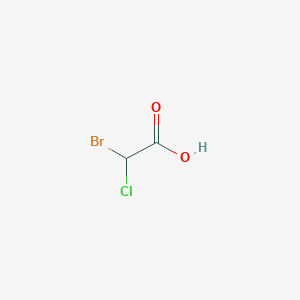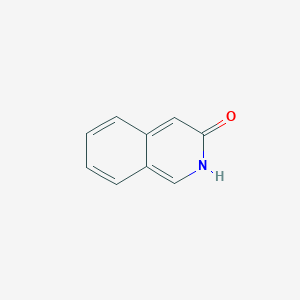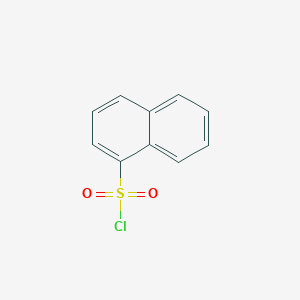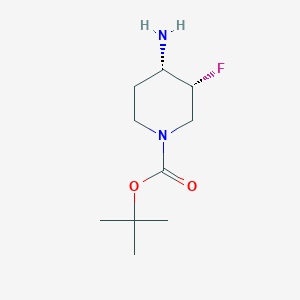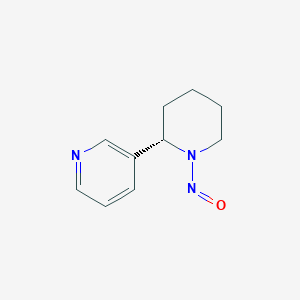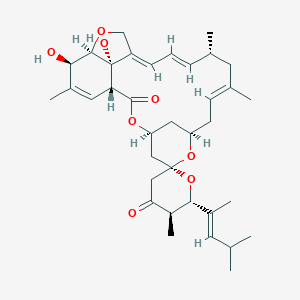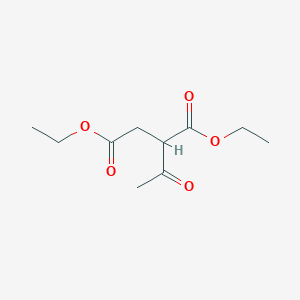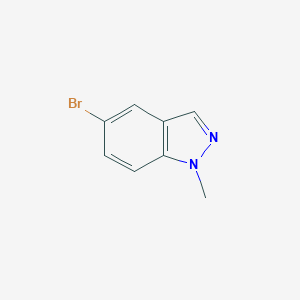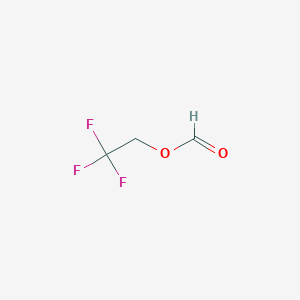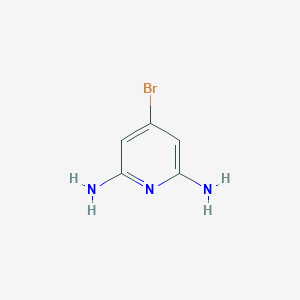![molecular formula C6H6N4S4 B109498 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole CAS No. 66666-63-5](/img/structure/B109498.png)
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has potential applications in various fields of scientific research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on living organisms.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole. One direction is to further study its mechanism of action to understand how it inhibits the growth of cancer cells and microorganisms. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, studies can be conducted to determine its toxicity and safety profile in living organisms.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has potential applications in various fields of scientific research. It has been studied for its antitumor, antimicrobial, and antioxidant properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
66666-63-5 |
|---|---|
Nombre del producto |
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole |
Fórmula molecular |
C6H6N4S4 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S4/c1-3-7-9-5(11-3)13-14-6-10-8-4(2)12-6/h1-2H3 |
Clave InChI |
CFDOAGIWWJVBSV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SSC2=NN=C(S2)C |
SMILES canónico |
CC1=NN=C(S1)SSC2=NN=C(S2)C |
Sinónimos |
1,2-Bis(5-methyl-1,3,4-thiadiazol-2-yl)disulfane; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

